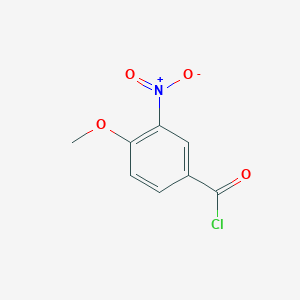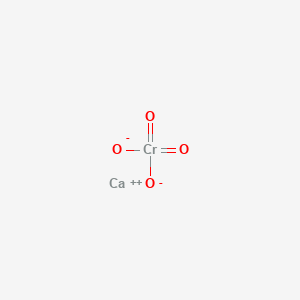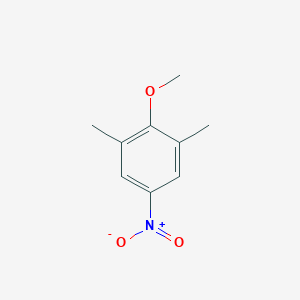
4-甲氧基-3-硝基苯甲酰氯
概述
描述
4-Methoxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoyl chloride, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
4-Methoxy-3-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
4-Methoxy-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It is a reactive acylating agent that can interact with various biological targets such as carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through acylation, a process where it introduces an acyl group into a molecule . This interaction results in the formation of respective carboxylic anhydrides, esters, and amides . The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
It’s known that the compound was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . Suramin is a medication used to treat African sleeping sickness and river blindness, indicating that the compound may play a role in these biochemical pathways.
Result of Action
The molecular and cellular effects of 4-Methoxy-3-nitrobenzoyl chloride’s action are largely dependent on the specific biochemical pathways it affects. As an acylating agent, it can modify the structure of target molecules, potentially altering their function. For instance, it has been used in the synthesis of a modified suramin molecule , which could have different therapeutic effects compared to the original molecule.
生化分析
Biochemical Properties
The biochemical properties of 4-Methoxy-3-nitrobenzoyl chloride are not well-studied. It is known that benzoyl chloride derivatives can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions
Molecular Mechanism
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoyl chloride can be synthesized from 4-methoxy-3-nitrobenzoic acid. The typical synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
4-Methoxy-3-nitrobenzoic acid+SOCl2→4-Methoxy-3-nitrobenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4-methoxy-3-nitrobenzoyl chloride typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions: 4-Methoxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Hydrolysis: Reaction with water or aqueous bases to form 4-methoxy-3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methoxy-3-nitroaniline: Formed from the reduction of the nitro group.
4-Methoxy-3-nitrobenzoic acid: Formed from hydrolysis.
相似化合物的比较
4-Methoxy-3-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxybenzoyl chloride: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobenzoyl chloride: Lacks the methoxy group, influencing its chemical behavior and uses.
Uniqueness: The presence of both methoxy and nitro groups in 4-methoxy-3-nitrobenzoyl chloride imparts unique reactivity and versatility, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
4-methoxy-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMQFBGQSNVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495068 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-28-1 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














